3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methyl group at the 3-position and a propyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-1-propyl-1H-pyrazole with formamide can lead to the formation of the desired triazolopyrimidine scaffold . Industrial production methods may involve multi-step synthesis and optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also has a fused triazole-pyrimidine structure and exhibits similar biological activities.
1,2,4-triazolo[1,5-c]pyrimidine: Another related compound with a different fusion pattern of the triazole and pyrimidine rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H12N6 |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
3-methyl-N-propyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H12N6/c1-3-4-9-7-6-8(11-5-10-7)14(2)13-12-6/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
UHKXWQATSFIFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C(=NC=N1)N(N=N2)C |
Origin of Product |
United States |
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